

# Introduction: The Value of a Strained Ring in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-(Cyclopropylamino)acetic acid

CAS No.: 10294-18-5

Cat. No.: B178280

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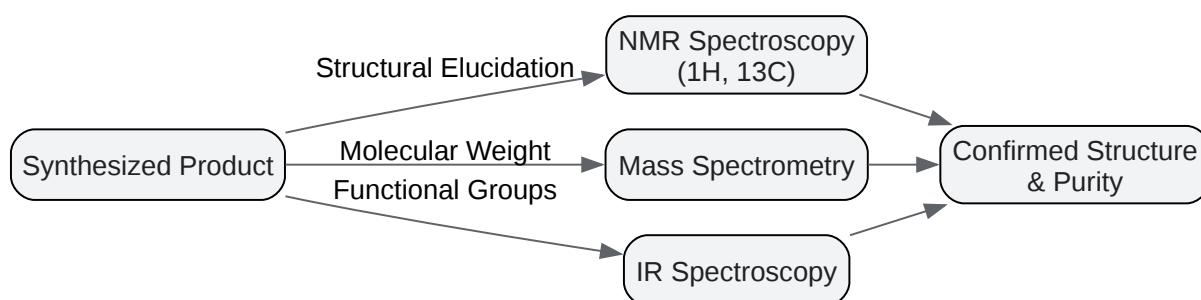
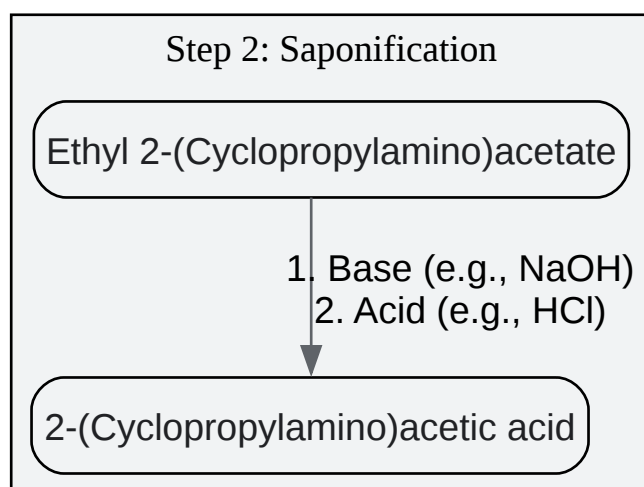
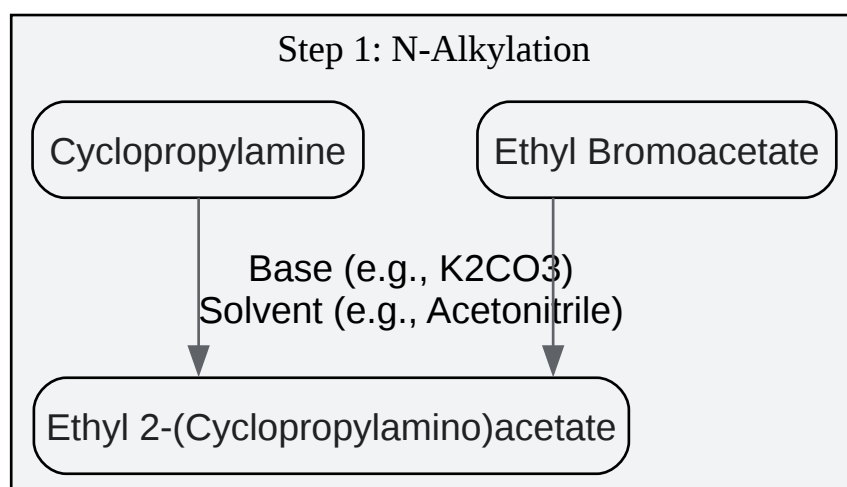
**2-(Cyclopropylamino)acetic acid** is a non-proteinogenic amino acid that has garnered significant interest in the field of drug discovery and medicinal chemistry. Its structure, which incorporates a cyclopropyl group, offers a unique combination of rigidity and chemical properties that make it a valuable building block for novel therapeutics.[1][2] The cyclopropane ring, the smallest of the cycloalkanes, imparts considerable strain and conformational constraint. When incorporated into a drug candidate, this rigidity can lock the molecule into a bioactive conformation, enhancing its binding potency and selectivity for a specific biological target.[2][3]

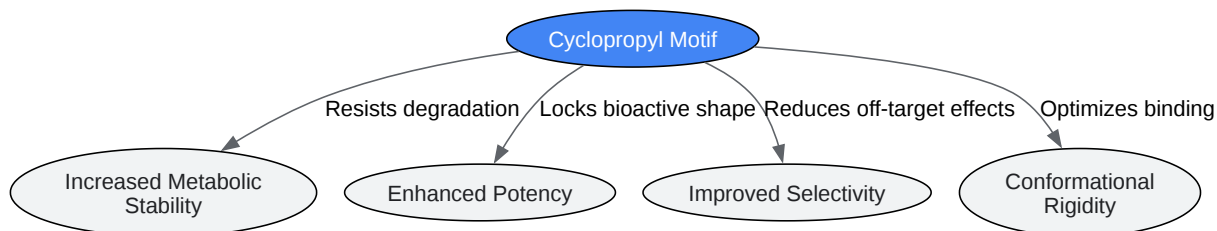
One of the most significant advantages of using cyclopropyl-containing fragments is the potential for improved metabolic stability. The cyclopropyl group is generally resistant to common metabolic degradation pathways, which can lead to a longer in vivo half-life for a drug, permitting less frequent dosing and improving patient compliance.[2] As a derivative of glycine, **2-(Cyclopropylamino)acetic acid** serves as a versatile scaffold for synthesizing complex molecules, including peptide therapeutics where its inclusion can enhance proteolytic resistance.[1] This guide provides detailed experimental protocols for the synthesis and characterization of this compound, explores its applications, and outlines essential safety procedures.

## Part 1: Synthesis Protocols

The synthesis of **2-(Cyclopropylamino)acetic acid** is typically achieved through a two-step process involving the N-alkylation of cyclopropylamine with an appropriate 2-haloacetic acid ester, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. This approach is robust and scalable for laboratory settings.

### Diagram of the Synthetic Pathway





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## Sources

- [1. nbinno.com \[nbinno.com\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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